FC131
CAS No.:
VCID: VC21538213
Molecular Formula: C36H47N11O6
Molecular Weight: 729.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
FC131, also known as Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), is a synthetic cyclic pentapeptide that acts as a potent and selective antagonist of the Chemokine receptor type 4 (CXCR4) . This compound is classified as a peptidomimetic, meaning it mimics the structure of peptides but has distinct chemical properties that enhance its stability and bioavailability. CXCR4 is a G protein-coupled receptor involved in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. Biological ActivityFC131 is a potent CXCR4 antagonist with an IC of 126 nM . It displays anti-HIV activity in assays using NL4-3 and IIIB strains, with an EC of 21 nM for both strains . The mechanism of action primarily involves blocking the CXCR4 receptor's interaction with its ligands, such as stromal-derived factor-1 (SDF-1), which is crucial for cell migration and proliferation. Anti-HIV Activity
Research Findings and ApplicationsFC131 is a valuable tool for investigating CXCR4-mediated biological processes and a potential therapeutic agent for diseases involving CXCR4 dysregulation, such as cancer metastasis and HIV infection . Studies have shown that modifications to certain amino acids can enhance or diminish its binding affinity, highlighting the importance of structure-activity relationships in drug design. |
||||||
---|---|---|---|---|---|---|---|
Product Name | FC131 | ||||||
Molecular Formula | C36H47N11O6 | ||||||
Molecular Weight | 729.8 g/mol | ||||||
IUPAC Name | 2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | ||||||
Standard InChI | InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | ||||||
Standard InChIKey | MBXBICVKLVYNKD-XFTNXAEASA-N | ||||||
Isomeric SMILES | C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | ||||||
SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | ||||||
Canonical SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | ||||||
Appearance | Crystalline solid | ||||||
Application | CXCR4 antagonist (IC50 = 126 nM). Displays anti-HIV activity in assays using NL4-3 and IIIB strains (EC50 = 21 nM for both strains). | ||||||
Boiling Point | N/A | ||||||
Melting Point | N/A | ||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||
Sequence | XGYRR (Modifications: Cyclic peptide, X = 2-Nal, Tyr-3 = D-Tyr) | ||||||
Shelf Life | >2 years if stored properly | ||||||
Solubility | Soluble in DMSO | ||||||
Storage | -20°C | ||||||
Synonyms | FC 131; FC-131; FC131; d-Tyr-Arg-Arg-2-Nal-Gly; Cyclo[2-Nal-Gly-D-Tyr-Arg-Arg]; cyclo(tyrosyl-arginyl-arginyl-3-(2-naphthyl)alanyl-glycyl).;1,1'-(((2S,5S,8S,14R)-14-(4-hydroxybenzyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaaz | ||||||
PubChem Compound | 5275843 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume